molecular formula C10H6FNO3 B14049446 5-Fluoro-2-(oxazol-2-yl)benzoic acid

5-Fluoro-2-(oxazol-2-yl)benzoic acid

Cat. No.: B14049446
M. Wt: 207.16 g/mol
InChI Key: RMHYWFYANVLDGS-UHFFFAOYSA-N
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Description

5-Fluoro-2-(oxazol-2-yl)benzoic acid is a heterocyclic compound that features a benzene ring substituted with a fluorine atom and an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(oxazol-2-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with fluorinated benzaldehydes under acidic conditions to form the oxazole ring . The reaction conditions often include the use of catalysts such as palladium or other metal catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(oxazol-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or toluene .

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the benzene ring or the oxazole ring .

Scientific Research Applications

5-Fluoro-2-(oxazol-2-yl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(oxazol-2-yl)benzoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(oxazol-2-yl)benzoic acid is unique due to the presence of both a fluorine atom and an oxazole ring, which confer distinct chemical and biological properties. This combination enhances its potential for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H6FNO3

Molecular Weight

207.16 g/mol

IUPAC Name

5-fluoro-2-(1,3-oxazol-2-yl)benzoic acid

InChI

InChI=1S/C10H6FNO3/c11-6-1-2-7(8(5-6)10(13)14)9-12-3-4-15-9/h1-5H,(H,13,14)

InChI Key

RMHYWFYANVLDGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)C2=NC=CO2

Origin of Product

United States

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